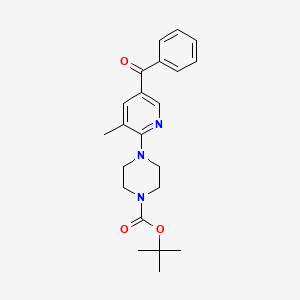
tert-Butyl4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C22H27N3O3. It is a derivative of piperazine, a chemical structure known for its versatility in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a benzoyl group, and a methylpyridine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms tert-butyl piperazine-1-carboxylate.
Introduction of the Benzoyl Group: The benzoyl group is introduced by reacting the tert-butyl piperazine-1-carboxylate with benzoyl chloride in the presence of a base like pyridine.
Formation of the Methylpyridine Moiety:
Industrial Production Methods
Industrial production of tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the benzoyl group to a benzyl alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Benzyl alcohols.
Substitution: Various substituted piperazine and pyridine derivatives.
科学研究应用
tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Organic Synthesis: It is a valuable building block for the synthesis of complex organic molecules, including natural product analogs and bioactive compounds.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the piperazine ring and the benzoyl group allows for favorable interactions with the active sites of enzymes or binding pockets of receptors, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the benzoyl group and the 3-methylpyridine moiety, which confer specific chemical and biological properties. These structural features allow for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
属性
分子式 |
C22H27N3O3 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
tert-butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H27N3O3/c1-16-14-18(19(26)17-8-6-5-7-9-17)15-23-20(16)24-10-12-25(13-11-24)21(27)28-22(2,3)4/h5-9,14-15H,10-13H2,1-4H3 |
InChI 键 |
BJRXJUOJFUPGOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


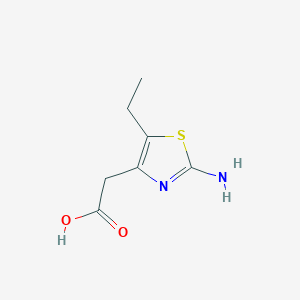




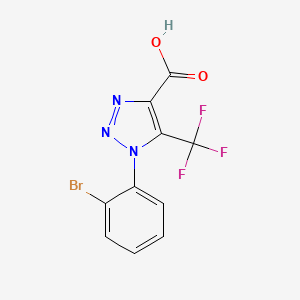

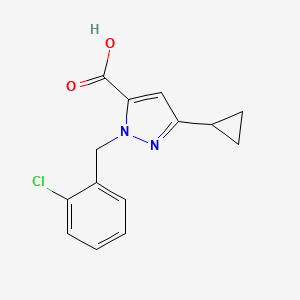
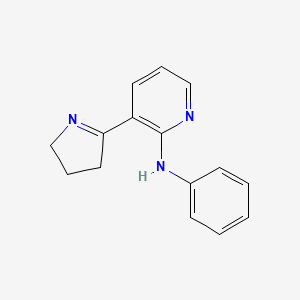
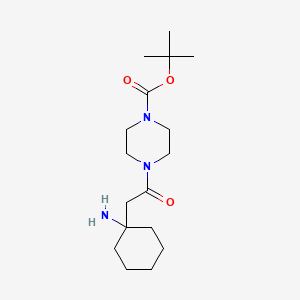


![2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807359.png)

